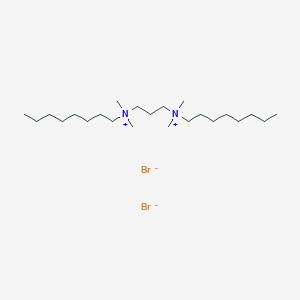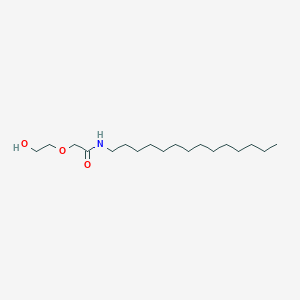
Pentanamide, N-(5-amino-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanamide, N-(5-amino-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxo- is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol. This compound is characterized by the presence of an amide group, a chlorinated phenyl ring, and a dimethyl-substituted oxo group. It is primarily used in research and development settings, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-(5-amino-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxo- typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with 2-chloro-4,4-dimethyl-3-oxopentanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.
化学反応の分析
Types of Reactions
Pentanamide, N-(5-amino-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
Pentanamide, N-(5-amino-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Pentanamide, N-(5-amino-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
Pentanamide, N-(5-amino-2-chlorophenyl)-4,4-dimethyl-3-oxo-: Similar structure but lacks the 2-chloro substitution.
Benzamide derivatives: Share the amide group and phenyl ring but differ in substituents and overall structure.
Chlorinated phenyl compounds: Contain chlorinated phenyl rings but may have different functional groups and properties
Uniqueness
Pentanamide, N-(5-amino-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorination and dimethyl substitution make it particularly interesting for research in various fields.
特性
CAS番号 |
66027-80-3 |
|---|---|
分子式 |
C13H16Cl2N2O2 |
分子量 |
303.18 g/mol |
IUPAC名 |
N-(5-amino-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-13(2,3)11(18)10(15)12(19)17-9-6-7(16)4-5-8(9)14/h4-6,10H,16H2,1-3H3,(H,17,19) |
InChIキー |
HVCWEXJMNBBKJL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C(C(=O)NC1=C(C=CC(=C1)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)



![barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B14470765.png)
![2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate](/img/structure/B14470768.png)


![4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14470782.png)
![1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14470786.png)




